Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane is a specialized organotin compound with the molecular formula C₁₈H₃₆F₂O₃Sn and a molar mass of approximately 457.18 g/mol. This compound features a vinyl group substituted with two fluorine atoms and a methoxyethoxymethoxy moiety, which contributes to its unique chemical properties. The presence of the tin atom in the structure is significant, as organotin compounds are known for their diverse applications in organic synthesis and materials science .
The synthesis of tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane typically involves:
These methods highlight the versatility required in synthetic approaches to achieve the desired compound .
Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane finds applications in various fields:
Interaction studies involving tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane focus on its reactivity with biological systems and other chemical entities. These studies are crucial for understanding its safety profile and potential applications in medicinal chemistry. Investigations into its interactions with enzymes or receptors could provide insights into its biological activity and therapeutic potential.
Several compounds share structural or functional similarities with tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Tributyltin acetate | Acetate group instead of vinyl | Known for antifungal properties |
Triethylamine-stannane | Ethyl groups instead of butyl | Used in various coupling reactions |
Trimethylstannane | Methyl groups instead of butyl | Commonly used in organic synthesis |
These comparisons emphasize tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane's distinctiveness due to its specific functional groups and fluorination, which may offer unique reactivity profiles not found in other similar compounds .